molecular formula C11H15ClN4O2 B000241 Nitenpyram CAS No. 150824-47-8

Nitenpyram

Cat. No.: B000241
CAS No.: 150824-47-8
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
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Description

Phenformin hydrochloride is a biguanide class antidiabetic drug. It was initially marketed as an oral hypoglycemic agent for the treatment of type II diabetes mellitus. due to its association with a high risk of lactic acidosis, it was withdrawn from most markets in the late 1970s

Mechanism of Action

Target of Action

Nitenpyram is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. By binding to these receptors, this compound interferes with the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts as a neurotoxin that blocks neural messages within the insect’s central nervous system . It binds particularly tightly to the nAChR, causing an influx of sodium ions . This action disrupts the normal electrochemical gradient across the neuron’s cell membrane, leading to paralysis and rapid death of the insect .

Biochemical Pathways

It has been suggested that this compound might induce oxidative stress and deregulate pi3k/akt, ampk, and mtor signaling pathways, which are associated with carcinogenic potency

Pharmacokinetics

Given its high water solubility , it can be inferred that this compound is likely to be rapidly absorbed and distributed within the organism. The metabolism and excretion of this compound are areas that require further investigation.

Result of Action

The primary result of this compound’s action is the rapid death of insects. By binding to the nAChR, this compound disrupts normal neural signaling, leading to paralysis and death . At the molecular level, this compound may cause genotoxicity, induce oxidative stress, and deregulate various signaling pathways . At the cellular level, it can lead to DNA damage and changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, water matrix, inorganic cations, and common anions can affect the degradation of this compound . Additionally, the presence of certain bacteria in the environment can lead to the biodegradation of this compound . It’s also worth noting that this compound has a high water solubility and relatively short persistence in soil, which can lead to its leaching into groundwater and surface water .

Biochemical Analysis

Biochemical Properties

Nitenpyram interacts with specific enzymes and proteins in insects, leading to their death. The strain DF-1, isolated from a wastewater-treatment pool contaminated with this compound, can use this compound as a sole carbon or nitrogen source for growth . This indicates that this compound can interact with certain enzymes and proteins in this bacterium, allowing it to metabolize this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, strain DF-1 can metabolize this compound to undetectable levels within 10 days . This suggests that this compound can influence the metabolic processes within these cells.

Temporal Effects in Laboratory Settings

In a laboratory setting, 100 mg·L −1 this compound was metabolized to undetectable levels within 10 days by strain DF-1 . This indicates that this compound is relatively stable but can be degraded over time under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenformin hydrochloride can be synthesized through the reaction of phenethylamine with dicyandiamide under acidic conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by the addition of hydrochloric acid to precipitate the phenformin hydrochloride .

Industrial Production Methods: Industrial production of phenformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white crystalline powder with a melting point of 175-178°C .

Chemical Reactions Analysis

Types of Reactions: Phenformin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products Formed:

Biological Activity

Nitenpyram is a neonicotinoid insecticide primarily used for controlling fleas in pets, particularly cats and dogs. Its biological activity has been extensively studied in various contexts, including its effects on non-target organisms, its efficacy against pests, and its potential environmental impact. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

This compound functions as an agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in insects. By binding to these receptors, this compound disrupts normal synaptic transmission, leading to paralysis and death of the target insect. This mechanism is similar to other neonicotinoids, but this compound is characterized by its rapid onset of action and short residual activity, making it particularly effective for treating flea infestations.

Efficacy Against Fleas

Clinical trials have demonstrated this compound's high efficacy against fleas in both dogs and cats. In a study involving 123 cats and 88 dogs, this compound tablets resulted in a flea kill rate of approximately 96.7% in dogs and 95.2% in cats within six hours of administration . The drug showed a significant reduction in flea egg production, with treated animals producing considerably fewer eggs compared to controls .

Table 1: Efficacy of this compound Against Fleas

StudySpeciesTreatment TimeEfficacy (%)Notes
Dogs6 hours96.7High efficacy observed
Cats6 hours95.2Significant reduction in egg production

Effects on Non-Target Organisms

Research has also focused on the impact of this compound on non-target species, particularly beneficial insects like honeybees and model organisms such as Drosophila melanogaster.

Drosophila melanogaster Studies

A significant study assessed the effects of sublethal concentrations of this compound on Drosophila melanogaster. The findings indicated that exposure to low concentrations (0.71 μg/mL) prolonged developmental times and decreased lifespan, pupation rates, and eclosion rates by over 30% compared to controls . Additionally, gene expression analyses revealed upregulation of genes associated with detoxification and immune responses, suggesting that even low doses can have profound effects on development and metabolism.

Table 2: Impact of this compound on Drosophila melanogaster

ParameterControl GroupThis compound GroupDifference (%)
Lifespan (days)51.4 ± 3.8238.52 ± 5.23-25.05
Pupation Rate (%)76.42 ± 5.9842.91 ± 4.89-43.84
Egg Production (count)51.67 ± 5.1119.99 ± 6.80-61.39

Environmental Impact and Biodegradation

This compound's environmental persistence has raised concerns regarding its potential ecological impact. Studies have shown that it can be degraded by specific microbial strains, which can utilize this compound as a carbon source . For instance, a novel bacterial strain demonstrated up to 90% degradation of this compound within eight days under controlled conditions . This biodegradation capability is crucial for mitigating the long-term environmental risks associated with pesticide use.

Case Studies

  • Clinical Efficacy : A study conducted across nine veterinary clinics in the UK confirmed the rapid action of this compound against flea infestations in pets, emphasizing its role as an effective systemic adulticide with minimal adverse effects reported .
  • Toxicological Assessments : Investigations into the toxicity of this compound on honeybees revealed decreased survival rates and altered gut microbiota composition after exposure to sublethal concentrations . These findings underscore the need for careful consideration when applying this compound in environments where beneficial insects are present.

Properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.40 at 26 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase.
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals

CAS No.

150824-47-8, 120738-89-8
Record name Nitenpyram
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Record name Nitenpyram [ISO]
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Record name Nitenpyram
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Record name Nitenpyram
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Record name NITENPYRAM
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Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

82 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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